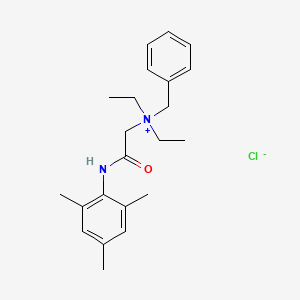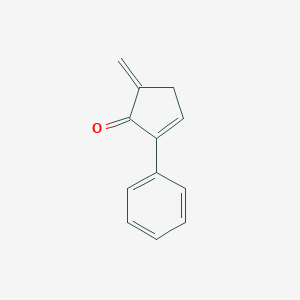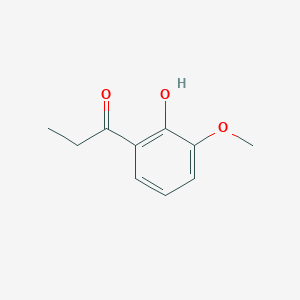
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with a molecular formula of C10H12O3 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with a propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one can be synthesized through the Fries rearrangement of 2-methoxyphenyl propionate. This reaction involves the use of aluminum chloride in nitrobenzene, with the reaction conditions varying from 60-80°C for 1 hour to room temperature overnight . Another method involves the use of aluminum chloride in nitromethane at room temperature for 24 hours .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of flavorings and fragrances.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Methedrone: A synthetic cathinone with a similar structure but different functional groups.
Vanillyl methyl ketone: Another compound with a hydroxy and methoxy group on a phenyl ring.
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
78094-43-6 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7-5-4-6-9(13-2)10(7)12/h4-6,12H,3H2,1-2H3 |
InChI-Schlüssel |
XGCAJDHHFMCFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


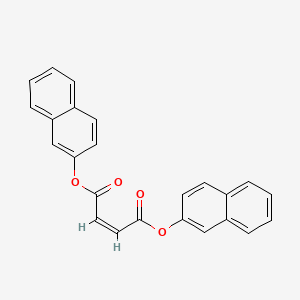
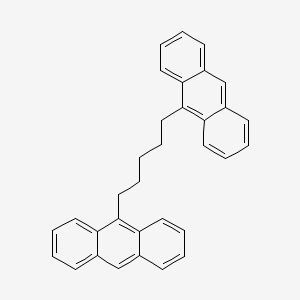

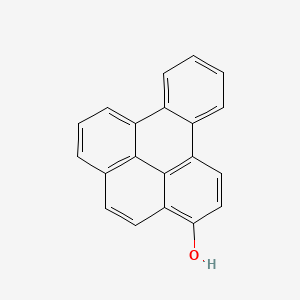
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)

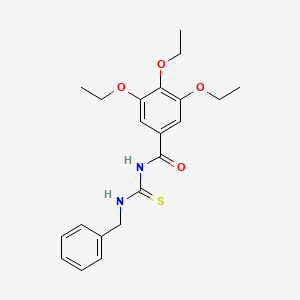
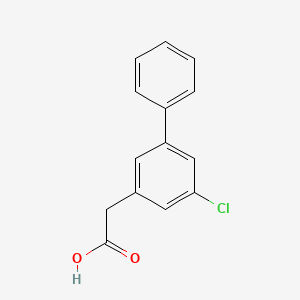
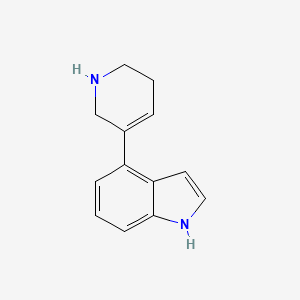


![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
